molecular formula C11H17N3O3S B2974647 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034298-00-3

4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2974647
CAS No.: 2034298-00-3
M. Wt: 271.34
InChI Key: MIACBHSJXWKERG-UHFFFAOYSA-N
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Description

4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a chemical compound featuring a pyrimidine scaffold, a privileged structure in medicinal chemistry. The pyrimidine ring is an electron-rich aromatic heterocycle that serves as a fundamental building block in nucleic acids and is present in a wide array of bioactive molecules . This scaffold is highly versatile for drug discovery due to its synthetic accessibility and the ease of structural modification at various ring positions, allowing for significant diversity . Pyrimidine-based compounds have demonstrated a broad spectrum of biological activities, making them invaluable in pharmaceutical research. They are investigated for applications as anti-infectives (including antibacterial, antifungal, and antiviral agents), anticancer therapeutics, anti-inflammatory drugs, and treatments for neurological disorders and diabetes . The pyrimidine ring can effectively interact with biological targets through hydrogen bonding and often acts as a bioisostere for phenyl and other aromatic π systems, which can improve the pharmacokinetic and pharmacodynamic properties of potential drug candidates . The specific substitution pattern on this compound, which combines a pyrimidine ring with a sulfonyl-pyrrolidine group, is representative of modern strategies in lead optimization. This product is intended for research purposes, such as in hit-to-lead campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules in drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1-propan-2-ylsulfonylpyrrolidin-3-yl)oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-9(2)18(15,16)14-6-4-10(7-14)17-11-3-5-12-8-13-11/h3,5,8-10H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIACBHSJXWKERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)OC2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The preparation of the pyrrolidine ring can be achieved through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .

Chemical Reactions Analysis

4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms.

    Industry: It can be used in the production of various chemical products and materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key differences between 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine and related compounds:

Compound Name Molecular Formula Molecular Weight Core Heterocycle Sulfonyl Substituent CAS Number Source
This compound C₁₅H₂₀N₃O₃S 340.40 (calc.) Pyrrolidine Isopropyl Not provided N/A
4,6-dimethyl-2-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)pyrrolidin-3-yl]oxy}pyrimidine (BI81524) C₂₀H₂₅N₃O₃S 387.50 Pyrrolidine Tetrahydronaphthalene 2034476-15-6
4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine C₁₆H₁₉N₃O₄S 349.40 Piperidine 4-Methoxyphenyl 2034276-48-5
Key Observations:

Core Heterocycle Differences :

  • The target compound uses a pyrrolidine ring (5-membered), while the analog in employs a piperidine (6-membered). Piperidine derivatives often exhibit altered conformational flexibility and binding pocket compatibility compared to pyrrolidine-containing compounds .
  • BI81524 retains the pyrrolidine core but introduces a tetrahydronaphthalene-sulfonyl group, which increases hydrophobicity and molecular weight compared to the isopropyl-sulfonyl variant .

4-Methoxyphenylsulfonyl (): Enhances electron density via the methoxy group, which could modulate reactivity in electrophilic substitution reactions . Tetrahydronaphthalene-sulfonyl (BI81524): Adds a polycyclic aromatic system, likely improving target affinity in hydrophobic binding pockets .

Molecular Weight and Drug-Likeness :

  • The target compound (MW ~340) falls within the typical range for small-molecule drugs, whereas BI81524 (MW 387.5) and the piperidine analog (MW 349.4) may face challenges in bioavailability due to increased size or polarity.

Biological Activity

The compound 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a member of the pyrimidine class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various research studies, case reports, and patent documents.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with an isopropylsulfonyl group linked through a pyrrolidine moiety. This structure is significant as it influences the compound's interaction with biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight286.36 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of pyrimidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown efficacy against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV) .

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of related compounds, it was found that certain derivatives exhibited an EC50 value (the concentration required to inhibit viral replication by 50%) in the low micromolar range, demonstrating significant antiviral activity .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in viral replication. Pyrimidine derivatives have been studied for their ability to inhibit RNA polymerases and reverse transcriptases, critical enzymes for the life cycle of many viruses.

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (μM)
Compound AHCV NS5B0.35
Compound BHIV Reverse Transcriptase0.20
This compoundTBD

Anti-inflammatory Activity

Pyrimidines are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of immune cell activity, which can lead to reduced inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating the safety and efficacy of new compounds.

Key Findings

  • Absorption : The compound shows good solubility in organic solvents, suggesting favorable absorption characteristics.
  • Metabolism : Preliminary studies indicate potential metabolism by liver enzymes, necessitating further investigation into metabolic pathways.
  • Toxicity : Early toxicity assessments suggest a favorable safety profile; however, comprehensive toxicological studies are required.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((1-(Isopropylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer: A typical procedure involves refluxing intermediates (e.g., chloranil in xylene for 25–30 hours), followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Yield optimization requires careful control of reaction time, solvent purity, and stoichiometric ratios of reagents. For example, prolonged reflux (>30 hours) may degrade sensitive functional groups, reducing yield. Purification via recrystallization should prioritize solvents with low polarity to avoid compound decomposition.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of single-crystal X-ray diffraction (to resolve bond angles and stereochemistry) , NMR spectroscopy (to verify proton environments of the pyrrolidine and pyrimidine moieties), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with published spectral data from structurally analogous compounds (e.g., sulfonylated pyrrolidine derivatives) is critical .

Q. What safety protocols are essential during handling and storage of this compound?

  • Methodological Answer: Prioritize fume hood use to prevent inhalation of volatile byproducts. Storage should follow guidelines for sulfonamide derivatives: anhydrous conditions (<5% humidity) at 2–8°C to prevent hydrolysis . Safety sheets for related compounds recommend P301-P310 response codes (e.g., immediate medical attention upon ingestion) .

Advanced Research Questions

Q. How can contradictory analytical data (e.g., NMR vs. X-ray results) be resolved for this compound?

  • Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotational isomerism in the isopropylsulfonyl group). Use variable-temperature NMR to detect conformational changes and DFT computational modeling to compare theoretical/experimental bond lengths . For crystallographic discrepancies, ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

  • Methodological Answer: Solubility can be enhanced via co-solvent systems (e.g., DMSO:PBS mixtures) or derivatization (e.g., introducing polar groups at the pyrimidine C2 position without disrupting the sulfonyl-pyrrolidine pharmacophore). Pre-formulation studies using HPLC-UV or LC-MS under varying pH (2–9) are recommended to assess stability .

Q. How should researchers design experiments to evaluate environmental persistence or toxicity?

  • Methodological Answer: Follow ecotoxicological frameworks like Project INCHEMBIOL :

  • Abiotic studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH 4–9, UV exposure).
  • Biotic studies : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation potential.
  • Analytical validation : Employ GC-MS/MS for trace quantification in water/soil matrices, with detection limits ≤1 ppb .

Q. What experimental parameters are critical for scaling up synthesis without compromising purity?

  • Methodological Answer: Key factors include:

  • Reactor design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., sulfonylation).
  • Purification scalability : Replace recrystallization with flash chromatography (C18 silica, methanol/water gradients) for higher throughput .
  • In-process monitoring : Implement online FTIR to track intermediate formation and minimize side reactions .

Q. How can researchers validate the compound’s stability under long-term storage?

  • Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines):

  • Expose the compound to 40°C/75% RH for 6 months.
  • Analyze degradation products via HPLC-DAD-ELSD and compare with stress-test data (e.g., oxidative, thermal, and photolytic conditions) .
  • For hygroscopic batches, use argon-purged vials with desiccants .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across different assay platforms?

  • Methodological Answer: Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability). For example, if IC50 values vary between SPR (surface plasmon resonance) and cell culture, assess membrane permeability via Caco-2 monolayer assays or protein binding via SPR with serum proteins . Statistical tools like Bland-Altman plots can quantify inter-assay variability .

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